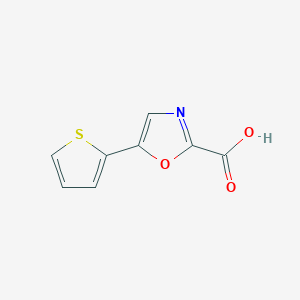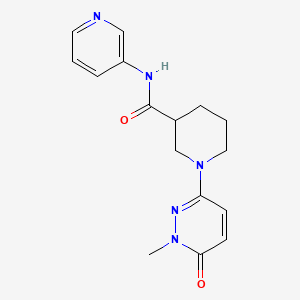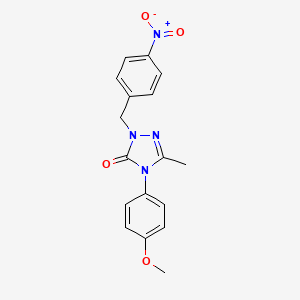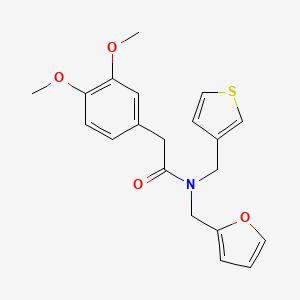
5-(Thiophen-2-yl)oxazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Thiophene derivatives, including “5-(Thiophen-2-yl)oxazole-2-carboxylic acid”, can be synthesized through various methods. One of the common methods is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the reaction of thiophen-2-carbaldehyde with rhodanine derivatives .Chemical Reactions Analysis
A new fluorescent chemosensor was synthesized from 5-(thiophen-2-yl)oxazole-4-carbohydrazide and 4-diethylaminosalicylaldehyde for sequential detection of In3+ and Cr3+ ions .Scientific Research Applications
Synthesis and Chemistry
5-(Thiophen-2-yl)oxazole-2-carboxylic acid and its derivatives are utilized in various chemical syntheses. For instance, they play a role in the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are foundational for creating biologically active compounds and peptidomimetics based on the triazole scaffold (Ferrini et al., 2015). Additionally, the acid is a key intermediate in synthesizing 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, potent inhibitors of Mycobacterium tuberculosis (Marvadi et al., 2020).
Material Science and Pharmaceutical Applications
The compound and its derivatives are important in material science and pharmaceutical research. They are involved in the synthesis of polymers and electroactive materials, as demonstrated by the synthesis of monomers like 1-benzyl-4,7-di(thiophen-2-yl))-2H-benzo[d][1,2,3]triazole, which exhibit unique electrochemical and optical properties (Yiĝitsoy et al., 2011). In pharmaceuticals, it's a precursor in creating novel triazole-based compounds with potential antimicrobial properties (Ünver et al., 2008).
Bioassay and Medicinal Chemistry
In medicinal chemistry, derivatives of this compound are synthesized for evaluating their bioactivity, such as antimicrobial and antifungal properties. These derivatives are important in discovering new pharmaceutical agents with specific biological activities (Mabkhot et al., 2017).
Analytical Chemistry
The compound is used in developing chemosensors, as shown in the synthesis of fluorescence chemosensors for specific ion detection. These chemosensors are valuable in analytical applications for detecting specific ions in complex matrices (Liu et al., 2022).
Mechanism of Action
Target of Action
The primary targets of 5-(Thiophen-2-yl)oxazole-2-carboxylic acid are In3+ and Cr3+ ions . These ions play a crucial role in various biological processes, including enzymatic reactions and signal transduction.
Mode of Action
This compound interacts with its targets through a fluorescence turn-on strategy . Upon binding to In3+ ions, the compound exhibits strong fluorescence enhancement at 512 nm . This interaction results in a change in the fluorescence properties of the compound, which can be used to detect the presence of these ions.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in fluorescence properties. The compound exhibits strong fluorescence enhancement upon binding to In3+ ions . This change can be used as a signal to detect the presence of these ions, providing a valuable tool for biological and chemical analysis.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound shows highly sensitive and selective fluorescence responses toward Ga3+ in the DMSO/H2O buffer solution This suggests that the compound’s action, efficacy, and stability may vary depending on the chemical environment
Properties
IUPAC Name |
5-thiophen-2-yl-1,3-oxazole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-8(11)7-9-4-5(12-7)6-2-1-3-13-6/h1-4H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYKOVDKEXMHRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-((4-(4-(2-fluorophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2957917.png)


![N-(2,6-diethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2957922.png)

![1-(2,5-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2957924.png)


![3-(phenylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2957929.png)


